molecular formula C8H12N2O B2941680 2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol CAS No. 2158131-55-4

2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol

Cat. No.: B2941680
CAS No.: 2158131-55-4
M. Wt: 152.197
InChI Key: HYQUQFJXLFQETH-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-imidazol-1-yl)cyclobutan-1-ol is a heterocyclic compound featuring a cyclobutanol backbone substituted with a 2-methylimidazole group.

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-9-4-5-10(6)7-2-3-8(7)11/h4-5,7-8,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQUQFJXLFQETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2-methylimidazole under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium hydride or potassium carbonate as bases, and the reaction is often carried out in solvents such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. Additionally, the hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Cyclic Alcohols with Imidazole Substituents

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Features
2-(2-Methyl-1H-imidazol-1-yl)cyclobutan-1-ol C₈H₁₂N₂O 168.20 Not reported Cyclobutanol, 2-methylimidazole
2-(1H-Imidazol-1-yl)cyclopentan-1-ol C₈H₁₂N₂O 152.19 Not reported Cyclopentanol, imidazole (no methyl)

Key Differences :

  • Substituents: The methyl group on the imidazole in the target compound may enhance lipophilicity compared to the unsubstituted imidazole in the cyclopentanol derivative.

Aromatic Amine Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Features
3-(2-Methyl-1H-imidazol-1-yl)aniline C₁₀H₁₁N₃ 173.21 119.5–121.5 Aniline, 3-substituted imidazole
2-(2-Methyl-1H-imidazol-1-yl)aniline C₁₀H₁₁N₃ 173.21 132.5–134.5 Aniline, 2-substituted imidazole

Key Differences :

  • Functional Groups: The target compound’s cyclobutanol group replaces the aromatic amine, reducing basicity and altering solubility. Aniline derivatives typically exhibit higher crystallinity (evidenced by sharp melting points ).
  • Applications: Aromatic amines are often intermediates in drug synthesis, whereas cyclobutanol derivatives may serve as constrained scaffolds.

Benzimidazole and Nitroimidazole Derivatives

Compound Name Molecular Formula Molecular Weight Physical State Key Features
Methyl 2-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)cyclobutane-1-carboxylate C₁₄H₁₆N₂O₂S 276.35 Oil Cyclobutane ester, benzimidazole, methylthio
2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol derivatives Varies Varies Solid Nitro group, styryl substituent

Key Differences :

  • Electron-Withdrawing Groups: Nitroimidazoles (e.g., derivatives in ) exhibit higher polarity and reactivity, making them suitable for antimicrobial applications.
  • Benzimidazole vs. Imidazole : The planar benzimidazole system in allows for π-π stacking, unlike the simpler imidazole in the target compound.

Biological Activity

The compound 2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol is a member of the imidazole family, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a cyclobutane ring fused with an imidazole moiety. This unique configuration imparts distinct steric and electronic properties that enhance its biological interactions.

Imidazole derivatives, including this compound, are known to interact with various biological targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, making it effective in enzyme inhibition and antimicrobial activity.

Biochemical Pathways:
The compound has been shown to influence several biochemical pathways, including:

  • Antimicrobial Activity: Disruption of microbial cell walls.
  • Antitumor Activity: Induction of apoptosis in cancer cells.
  • Anti-inflammatory Effects: Modulation of inflammatory pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a broad range of biological activities:

Activity Type Mechanism Reference
AntimicrobialDisruption of cell walls
AntitumorInduction of apoptosis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme InhibitionInteraction with metal ions

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Activity:
    A study demonstrated that imidazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures showed IC50 values indicating effective inhibition of cell proliferation in DLD-1 (colorectal) and MCF-7 (breast) cancer cells .
  • Antimicrobial Properties:
    Research has shown that derivatives with imidazole rings possess substantial antimicrobial properties. For example, 3-((1H-imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride displayed significant activity against both Gram-positive and Gram-negative bacteria.
  • Mechanistic Insights:
    A detailed investigation into the mechanism revealed that imidazole derivatives can initiate apoptosis through mitochondrial pathways, involving the release of cytochrome c and activation of caspases .

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